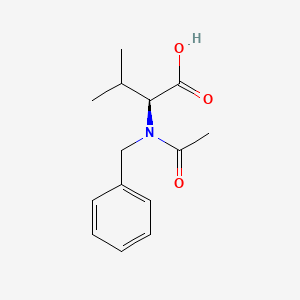![molecular formula C18H17F3 B12533426 1,1'-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene CAS No. 821799-45-5](/img/structure/B12533426.png)
1,1'-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene is a complex organic compound characterized by the presence of trifluoromethyl groups and a pent-2-ene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene typically involves the reaction of benzene derivatives with trifluoromethylated alkenes. One common method includes the use of hexafluoropropene as a starting material, which undergoes a series of reactions including halogenation and coupling reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene undergoes various types of chemical reactions including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions include trifluoromethylated ketones, carboxylic acids, and various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
1,1’-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1’-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)pent-2-ene
- 1,1,1,2,3,4,5,5,5-Nonafluoro-2-(trifluoromethyl)pent-2-ene
Uniqueness
1,1’-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of multiple trifluoromethyl groups and the pent-2-ene backbone contribute to its high stability, reactivity, and potential for diverse applications .
Eigenschaften
CAS-Nummer |
821799-45-5 |
|---|---|
Molekularformel |
C18H17F3 |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
[5-phenyl-3-(trifluoromethyl)pent-2-enyl]benzene |
InChI |
InChI=1S/C18H17F3/c19-18(20,21)17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10,13H,11-12,14H2 |
InChI-Schlüssel |
KUKNZWRFISQIFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=CCC2=CC=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



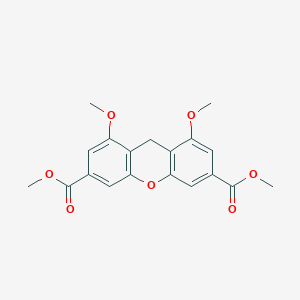
![3-{[1-(Hydroxymethyl)cyclohexyl]amino}propane-1-sulfonic acid](/img/structure/B12533351.png)

![3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline](/img/structure/B12533354.png)
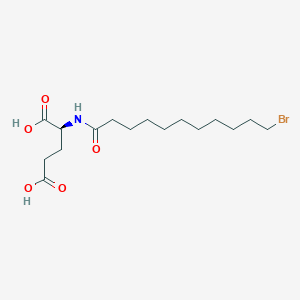
![1,4,8,11-Tetraazabicyclo[9.5.2]octadecane](/img/structure/B12533368.png)
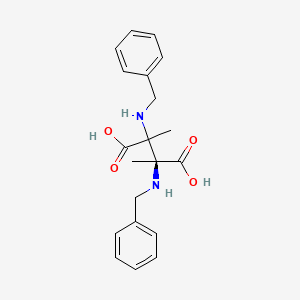

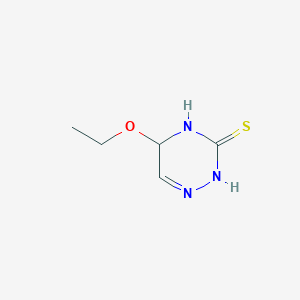
![3-(Pyridin-4-yl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12533390.png)

![3-[(E)-N-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)amino]-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12533397.png)
